5-Bromo-2-difluoromethoxy-3-nitrotoluene
Overview
Description
5-Bromo-2-difluoromethoxy-3-nitrotoluene: is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a toluene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-difluoromethoxy-3-nitrotoluene typically involves the bromination of 2-difluoromethoxy-3-nitrotoluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and advanced bromination techniques are employed to enhance yield and purity. The use of tubular diazotization reaction technology can improve the stability of the reaction and reduce side reactions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-difluoromethoxy-3-nitrotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group in the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives like 5-azido-2-difluoromethoxy-3-nitrotoluene.
Reduction: Formation of 5-bromo-2-difluoromethoxy-3-aminotoluene.
Oxidation: Formation of 5-bromo-2-difluoromethoxy-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-difluoromethoxy-3-nitrotoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique functional groups make it a versatile building block for complex molecule synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of novel therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of advanced polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application and the functional groups involved. For instance, in biological systems, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The bromine and difluoromethoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
5-Bromo-3-difluoromethoxy-2-nitrotoluene: Similar in structure but with different positions of the functional groups, leading to variations in reactivity and applications.
2-Bromo-5-difluoromethoxy-3-nitrotoluene:
Uniqueness: 5-Bromo-2-difluoromethoxy-3-nitrotoluene stands out due to its specific arrangement of bromine, difluoromethoxy, and nitro groups, which confer unique reactivity patterns and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)3-6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIAAHIGJICMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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